molecular formula C8H8BNO3 B13983836 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide

Cat. No.: B13983836
M. Wt: 176.97 g/mol
InChI Key: BHSDMQBBZYPVOE-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is an organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a boron atom integrated into a heterocyclic ring, which imparts distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the acylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxaborole derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with molecular targets such as leucyl-tRNA synthetase. The compound binds to the enzyme’s active site, inhibiting its function and thereby preventing protein synthesis in bacteria . This selective inhibition is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to its specific substitution pattern and its potent inhibitory activity against leucyl-tRNA synthetase. This makes it a valuable compound for developing new antimicrobial agents .

Properties

Molecular Formula

C8H8BNO3

Molecular Weight

176.97 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carboxamide

InChI

InChI=1S/C8H8BNO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H2,10,11)

InChI Key

BHSDMQBBZYPVOE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C(=O)N)O

Origin of Product

United States

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